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molecular formula C6H7BClNO3 B1420426 2-Chloro-5-methoxypyridine-3-boronic acid CAS No. 1072946-26-9

2-Chloro-5-methoxypyridine-3-boronic acid

Cat. No. B1420426
M. Wt: 187.39 g/mol
InChI Key: ZTPMWCGARULXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772480B2

Procedure details

2.5 M n-BuLi in hexane (3.7 mL, 9.3 mmol) was added slowly to a stirred premixed solution of 3-bromo-2-chloro-5-methoxypyridine (1.73 g, 7.8 mmol) and triisopropyl borate (2.1 mL, 9.3 mmol) in THF (10.0 mL, 122 mmol) at −78° C., and the resulting deep colored mixture was stirred at the same temperature for 1 h and then allowed to warm up to room temperature over 1 h. The reaction was quenched with 1 N NaOH(aq) and then some EtOAc. The separated aqueous layer was acidified with 5N HCl until pH about 5 and then extracted with EtOAc(×2) and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated to give 2-chloro-5-methoxypyridin-3-ylboronic acid (1.0276 g, 71%) as a brown solid. LCMS (API-ES) m/z 188 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Li]CCCC.CCCCCC.Br[C:13]1[C:14]([Cl:21])=[N:15][CH:16]=[C:17]([O:19][CH3:20])[CH:18]=1.[B:22](OC(C)C)([O:27]C(C)C)[O:23]C(C)C.C1COCC1>>[Cl:21][C:14]1[C:13]([B:22]([OH:27])[OH:23])=[CH:18][C:17]([O:19][CH3:20])=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
3.7 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
1.73 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1)OC)Cl
Name
Quantity
2.1 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting deep colored mixture was stirred at the same temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 N NaOH(aq)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc(×2)
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=C(C=C1B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.0276 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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